2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Métodos De Preparación

The synthesis of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves several steps. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve multicomponent reactions and cyclization processes to achieve the desired piperidine derivatives .

Análisis De Reacciones Químicas

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group by another.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Neuropharmacology : Research indicates that 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride may act as a GlyT-1 inhibitor, which is relevant in the treatment of schizophrenia. GlyT-1 inhibitors have been shown to increase extracellular glycine levels, potentially enhancing NMDA receptor function and improving cognitive symptoms associated with schizophrenia .

Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects. It has been evaluated in various animal models for pain response modulation, indicating potential use in pain management therapies .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Cancer Therapeutics

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 6.5 |

| HepG2 (liver) | 7.8 |

The findings suggest selective cytotoxicity towards cancer cells, indicating potential for use in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperidine derivatives, including this compound, highlighting its superior activity against resistant bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells. This study emphasized the need for further exploration into its mechanism of action at the molecular level .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparación Con Compuestos Similares

2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride can be compared with other piperidine derivatives such as:

4-Methoxy-piperidine-2-carboxylic acid hydrochloride: Similar in structure but with different functional groups.

2,8-Diazaspiro[4.5]decane-1-one: Contains a spirocyclic structure, offering different pharmacological properties.

Indole derivatives: Although not piperidines, they share some biological activities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and the resulting pharmacological effects.

Actividad Biológica

2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, providing insights into its mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

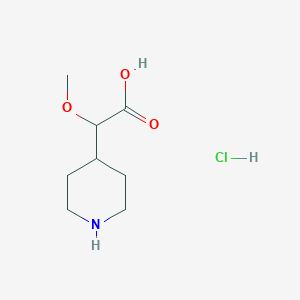

The molecular structure of 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride can be represented as follows:

- Molecular Formula : C11H16ClN1O3

- Molecular Weight : 233.71 g/mol

The synthesis typically involves the reaction of piperidine derivatives with methoxyacetic acid under controlled conditions, yielding a hydrochloride salt that enhances solubility and stability.

Antimicrobial Properties

Research indicates that 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride exhibits significant antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound demonstrated selective toxicity, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains while maintaining low toxicity towards human cell lines (IC50 > 50 μg/mL) .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| M. tuberculosis (resistant) | 0.5 - 4 | |

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 |

Cytotoxicity and Selectivity

The compound's cytotoxicity was assessed using HaCaT cells, a model for human keratinocytes. The selectivity index (SI), calculated as the ratio between IC50 values for non-cancerous cells and MIC values against pathogens, indicated that the compound is non-toxic at therapeutic concentrations, with SI values exceeding 12.5 for certain derivatives .

The mechanism by which 2-Methoxy-2-piperidin-4-ylacetic acid; hydrochloride exerts its biological effects involves interaction with specific molecular targets within microbial cells. The piperidine ring structure facilitates cellular uptake, allowing the compound to interfere with essential metabolic pathways, leading to cell death in susceptible microorganisms.

Case Studies

- Antitubercular Activity : In a comparative study, derivatives of piperidine were evaluated for their antitubercular activity. The results highlighted that compounds similar to 2-Methoxy-2-piperidin-4-ylacetic acid exhibited potent activity against both standard and resistant strains of M. tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .

- Cancer Cell Inhibition : Another investigation focused on the efficacy of this compound against human breast cancer cells. It was found to inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics . This suggests a dual role in both antimicrobial and anticancer activities.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Systematic modification of the chemical structure could lead to enhanced potency and selectivity.

- In Vivo Studies : Animal model studies are essential to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy in complex biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms governing its action will aid in understanding its potential side effects and interactions with other therapeutic agents.

Propiedades

IUPAC Name |

2-methoxy-2-piperidin-4-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-7(8(10)11)6-2-4-9-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFFJZKCQBWPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCNCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.